Cas no 27834-98-6 (4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine)

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyridine substituent at the 1-position, enhancing its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both ethyl and propyl groups at the 3- and 4-positions contributes to its lipophilicity, which may influence bioavailability and binding affinity in target applications. The amine functionality at the 5-position offers a reactive site for further derivatization, making it valuable for constructing more complex heterocyclic systems. Its structural features suggest utility in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive scaffolds. The compound's well-defined molecular architecture supports precise modifications for structure-activity relationship studies.
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine structure
27834-98-6 structure
Product Name:4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
CAS No:27834-98-6
MF:C13H18N4
MW:230.308822154999
CID:3167386
PubChem ID:84819669
Update Time:2025-10-09

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 4-ethyl-3-propyl-1-(3-pyridinyl)-
    • 27834-98-6
    • Inchi: 1S/C13H18N4/c1-3-6-12-11(4-2)13(14)17(16-12)10-7-5-8-15-9-10/h5,7-9H,3-4,6,14H2,1-2H3
    • InChI Key: FTTQZDGARUDXDI-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CN=C2)C(N)=C(CC)C(CCC)=N1

Computed Properties

  • Exact Mass: 230.153146591Da
  • Monoisotopic Mass: 230.153146591Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 56.7Ų

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine Pricemore >>

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Additional information on 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

Introduction to 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS No. 27834-98-6)

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 27834-98-6, belongs to the pyrazole class of molecules, which are well-known for their diverse pharmacological applications. The presence of ethyl, propyl, and pyridinyl substituents in its molecular structure contributes to its complex chemical behavior and makes it a subject of interest for further research and development.

The molecular formula of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is C₁₁H₁₆N₄, indicating a relatively complex structure with multiple nitrogen atoms. These nitrogen atoms are key to its reactivity and potential interactions with biological targets. The compound’s pyridine ring, specifically at the 3-position, introduces a polar region that can enhance solubility and binding affinity in biological systems. This feature makes it a promising candidate for drug design, particularly in the development of small-molecule inhibitors or agonists.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine with various protein targets. Studies have suggested that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis or autoimmune diseases. The propyl group at the 3-position of the pyrazole ring is particularly noteworthy, as it can modulate the compound’s pharmacokinetic properties, including its metabolic stability and distribution within the body.

In vitro studies have begun to explore the biological activity of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine, revealing promising results in preliminary assays. For instance, researchers have observed inhibitory effects on certain kinases, which are critical enzymes in cell signaling pathways. The pyridine moiety appears to play a crucial role in these interactions, potentially facilitating binding through hydrogen bonding or hydrophobic interactions. Further investigation into the compound’s mechanism of action could uncover novel therapeutic opportunities.

The synthesis of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine presents both challenges and opportunities for chemists. Traditional synthetic routes involve multi-step reactions, including condensation reactions and functional group transformations. However, modern methodologies such as transition metal-catalyzed cross-coupling reactions offer more efficient pathways to construct the desired molecular framework. These advanced techniques not only improve yield but also allow for greater control over regioselectivity, which is essential for optimizing biological activity.

The pharmacological potential of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine extends beyond kinase inhibition. Preliminary data suggest that it may also exhibit effects on neurotransmitter systems, making it relevant for exploring treatments in neurological disorders. The ethyl group at the 4-position of the pyrazole ring could influence receptor binding affinity by altering electronic properties or steric hindrance around the active site. Detailed structural optimization studies are warranted to fully exploit these possibilities.

As research continues to evolve, 4-Ethyl-3-propyl-1-(pyridin-3-y)-1H-pyrazol--5-am ine (CAS No. 27834--98--6) is poised to become a valuable tool in drug discovery programs. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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